Lipophilicity (XLogP3) Comparison Versus Non‑Gem‑Dimethyl Benzothiazole–Propanoic Acids
The predicted partition coefficient (XLogP3) for 3‑(benzo[d]thiazol‑2‑yl)-2,2‑dimethylpropanoic acid is 3.1 . The non‑gem‑dimethyl analog, 3‑(benzo[d]thiazol‑2‑yl)propanoic acid (CAS 29182-45-4), has a predicted XLogP3 of approximately 1.8 [1]. The ΔXLogP3 of +1.3 log units indicates that the title compound is approximately 20‑fold more lipophilic at physiological pH, a difference that meaningfully impacts passive membrane permeability according to Lipinski's and Veber's frameworks [2]. No experimental log D7.4 or PAMPA data are currently available for either compound.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (predicted, PubChem/ChemSrc algorithm) |
| Comparator Or Baseline | 3-(Benzo[d]thiazol-2-yl)propanoic acid: XLogP3 ≈ 1.8 (predicted) |
| Quantified Difference | ΔXLogP3 = +1.3 (≈20‑fold higher lipophilicity at pH 7.4) |
| Conditions | Computational prediction using XLogP3 algorithm; no experimental log D provided. |
Why This Matters
A 1.3‑unit logP increase signals substantially higher membrane permeability potential, which directly affects cellular uptake in cell‑based assays and oral bioavailability prospects—critical for medicinal chemistry triage.
- [1] PubChem. 3-(1,3-Benzothiazol-2-yl)propanoic acid – Computed Properties (XLogP3). https://pubchem.ncbi.nlm.nih.gov/compound/29182-45-4 (accessed 2026-05-11). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
